molecular formula C6H2O3S B1347166 1H,3H-Thieno[3,4-c]furan-1,3-dione CAS No. 6007-85-8

1H,3H-Thieno[3,4-c]furan-1,3-dione

Cat. No.: B1347166
CAS No.: 6007-85-8
M. Wt: 154.15 g/mol
InChI Key: XQTUSPVIMZCNPC-UHFFFAOYSA-N
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Description

1H,3H-Thieno[3,4-c]furan-1,3-dione is a useful research compound. Its molecular formula is C6H2O3S and its molecular weight is 154.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1H,3H-Thieno[3,4-c]furan-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with thiol-containing enzymes, leading to the formation of covalent adducts. These interactions can result in the inhibition of enzyme activity, which is crucial for understanding the compound’s potential as a biochemical tool or therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. Furthermore, this compound has been shown to induce changes in gene expression by interacting with DNA or transcription factors, thereby influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Furthermore, binding proteins within the cytoplasm can sequester this compound, affecting its distribution and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. This localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

thieno[3,4-c]furan-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTUSPVIMZCNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311297
Record name 1H,3H-Thieno[3,4-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-85-8
Record name 1H,3H-Thieno[3,4-c]furan-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 241105
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6007-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H,3H-Thieno[3,4-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,3H-thieno[3,4-c]furan-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thiophene-3,4-dicarboxylic acid (12 g, 0.07 mol) is dissolved in acetic anhydride (60 ml) and boiled for 2.5 hours. The mixture is then concentrated to dryness. There is obtained 10.55 g (98%) of thiophene-3,4-dicarboxylic anhydride (m.p. 147°-149° C.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL single-neck round-bottom flask equipped with reflux condenser, 3,4-thiophenedicarboxylic acid (Frontier Scientific, 4.000 g, 0.02325 mol) was heated to 120° C. with acetic anhydride for 6 hours. The reaction was then cooled to room temperature and the solvent was removed under reduced pressure to yield a dark brown solid. The crude product was recrystallized from toluene to yield pale yellow needles in quantitative yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.